1,3,5-TRIPHENYLISOCYANURATE

Description

Contextualizing Isocyanurate Chemistry within Heterocyclic Compounds

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and vital class of organic compounds. researchgate.net Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these structures. researchgate.net This class of compounds is fundamental to medicinal chemistry and the development of agrochemical products. researchgate.net Isocyanurates, specifically, are a notable group within this family, characterized by a six-membered ring composed of alternating nitrogen and carbon atoms, with the carbon atoms bonded to oxygen. They are the cyclic trimers of isocyanate molecules. rsc.org

The chemistry of isocyanates, the precursors to isocyanurates, has been a subject of significant interest since their discovery. rsc.org Isocyanates are highly reactive and are used in a multitude of industrial applications, including the production of polymers like polyurethanes. rsc.orgrsc.org The cyclotrimerization of three isocyanate molecules is an efficient and atom-economical method to synthesize isocyanurates. rsc.orgrsc.org This process is typically highly exothermic, indicating that isocyanurates are thermodynamically stable compounds. rsc.org The stability and properties of the isocyanurate ring can, however, be influenced by the substituents attached to the nitrogen atoms. rsc.org

Within the broader landscape of heterocyclic chemistry, isocyanurates are recognized for their diverse applications, which range from materials science to medicinal applications. researchgate.netrsc.org Their unique structure and the ability to introduce various functional groups onto the nitrogen atoms make them versatile building blocks in chemical synthesis. rsc.orguniv-rennes.fr

Significance of 1,3,5-Triphenylisocyanurate as a Core Structure in Advanced Materials and Chemical Synthesis

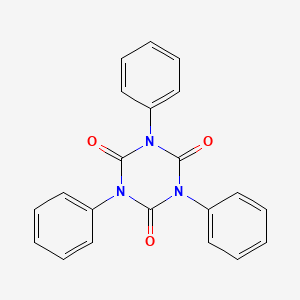

This compound, also known as triphenyl isocyanurate, is a specific isocyanurate derivative where each of the three nitrogen atoms of the isocyanurate ring is substituted with a phenyl group. cymitquimica.comnih.gov This C3-symmetrical molecule has garnered attention for its distinct properties and its role as a fundamental component in various fields of chemical research. ias.ac.in

One of the primary areas where this compound demonstrates its significance is in the development of advanced materials. Isocyanurate-based frameworks are key components in rigid polyurethane foams, which have widespread industrial use as elastomers, sealants, coatings, and insulation materials. rsc.orgrsc.org The incorporation of the triphenylisocyanurate structure can enhance the thermal stability of polymers. sapub.org For instance, the presence of phenyl groups and imide structures in polyisocyanurate-polyimide (PIR-PI) foams has been shown to improve their thermal stability. sapub.org Furthermore, polyisocyanurate (PIR) foams are known for their fire-retardant properties. justia.com In the context of materials science, derivatives of 2,4,6-triphenyl-1,3,5-triazine, a structurally related compound, are noted for their high thermal stability, with degradation temperatures around 400°C, making them suitable for applications requiring resistance to thermal stress. vulcanchem.com

In the realm of chemical synthesis, this compound serves as a versatile building block. Its synthesis is typically achieved through the catalytic trimerization of phenyl isocyanate. mostwiedzy.placs.org This reaction provides a straightforward route to this key molecular platform. univ-rennes.fr The triphenylisocyanurate core can be further functionalized, opening pathways to a variety of derivatives with tailored properties. univ-rennes.fr For example, it has been used in the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones (thioisocyanurates) through thionation reactions. dntb.gov.uamdpi.com

The symmetrical and electron-rich nature of the this compound structure also makes it a subject of interest in supramolecular chemistry and for applications in nonlinear optics. univ-rennes.frias.ac.innih.gov Symmetrically substituted isocyanurates are considered octupolar molecules, which can exhibit enhanced nonlinear optical properties. univ-rennes.fr The crystal chemistry of its molecular complexes, such as with 1,3,5-trinitrobenzene (B165232), has been studied to understand the relationship between molecular and crystal symmetry. ias.ac.in

The following table provides a summary of the key properties and synthesis information for this compound.

| Property | Value |

| Molecular Formula | C21H15N3O3 |

| Molecular Weight | 357.369 g/mol |

| Appearance | Solid |

| CAS Number | 1785-02-0 |

| Synthesis Method | Catalytic trimerization of phenyl isocyanate |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEACGXMAEGBJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170489 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-02-0 | |

| Record name | 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Cyclotrimerization of Phenyl Isocyanate

The formation of 1,3,5-triphenylisocyanurate is predominantly achieved through the direct cyclotrimerization of three molecules of phenyl isocyanate. This process involves the formation of a stable six-membered 1,3,5-triazine-2,4,6-trione ring. While the reaction can occur thermally, the efficiency and selectivity are significantly enhanced by the use of catalysts. The choice of catalyst is a critical factor that influences reaction rates, yields, and the formation of potential byproducts. A multitude of catalytic systems have been developed and studied to optimize the synthesis of this isocyanurate.

Catalytic Approaches for Isocyanate Trimerization

A wide array of catalysts has been investigated for the cyclotrimerization of isocyanates. researchgate.netacs.orgresearchgate.netacs.orgtue.nl These catalysts operate through various mechanisms, generally involving either nucleophilic or Lewis acidic activation of the isocyanate monomer. The effectiveness of a catalyst is often determined by its ability to promote the desired cyclic trimer formation while minimizing side reactions, such as dimerization to uretdiones. rsc.org

Recent advancements in main-group metal catalysis have identified aluminum-based complexes as highly effective for isocyanate trimerization. acs.orgacs.org Specifically, a six-coordinate aluminum complex incorporating a pyridyl-bis(iminophenolate) ligand, [Al(Salpy)(OBn)], has demonstrated remarkable activity. acs.orgkisti.re.kr This catalyst is notable for its ability to rapidly trimerize aryl, alkyl, and allyl isocyanates under mild conditions and at low catalyst loadings. acs.orggoogle.comgoogle.com The lability of the main-group metal is believed to be key to its catalytic efficacy, allowing for a dynamic coordination environment that enhances the reaction. acs.orggoogle.com The proposed mechanism involves a repeated coordination-insertion sequence. acs.org In contrast, a similar five-coordinate aluminum complex lacking the pyridyl group was found to be inactive, highlighting the crucial role of the ligand structure in catalytic performance. acs.org

A study by Ward and colleagues demonstrated the quantitative conversion of 4-chlorophenyl isocyanate and 4-methoxyphenyl (B3050149) isocyanate at 50°C in 0.5 and 3.5 hours, respectively, using an aluminum-based catalyst.

Organotin compounds have a history of use as catalysts in isocyanate reactions. Among them, tin(II) bis(acetylacetonate) (Sn(acac)₂) has been shown to catalyze the cyclotrimerization of phenyl isocyanate. In an early study, the reaction of Sn(acac)₂ with excess phenyl isocyanate in hexane (B92381) at room temperature yielded this compound, albeit in a modest yield of 33%. This reaction also produced other byproducts, including a 1,3-oxazine derivative and N,N'-diphenylurea. researchgate.net The catalytic activity of Sn(acac)₂ has been noted in broader studies of metal acetylacetonates (B15086760) for polyurethane formation.

More recently, novel cyclic tin tetrasulfido complexes, such as {(CyNC(R)NCy)[N(SiMe₃)₂]}SnS₄, have emerged as exceptionally effective catalysts for the cyclotrimerization of aryl isocyanates. These catalysts provide quantitative and pure conversion of phenyl isocyanate to this compound within minutes at room temperature. For instance, using a 2 mol% catalyst loading of a tetrasulfido tin complex resulted in a 95% isolated yield of pure triphenylisocyanurate in just 12 minutes. The high purity of the product obtained with this system even facilitated the growth of single crystals for X-ray analysis. The catalytic activity of these tin tetrasulfido complexes is comparable or superior to many other catalyst systems. Additionally, mixed amidinato amido complexes of tin have also been shown to be active catalysts for the cyclization of phenyl isocyanate.

| Catalyst System | Substrate | Conditions | Time | Yield | Reference(s) |

| Tin(II) bis(acetylacetonate) | Phenyl isocyanate | Hexane, Room Temp. | - | 33% | |

| Tetrasulfido Tin Complex | Phenyl isocyanate | Neat, Room Temp., 2 mol% | 12 min | 95% |

Lewis bases are a prominent class of catalysts for the cyclotrimerization of isocyanates. acs.org The mechanism generally involves the nucleophilic attack of the Lewis base on the electrophilic carbon of the isocyanate group. acs.org A variety of Lewis bases have been employed, including tertiary amines and alkali metal amides. acs.org For example, lithium dibenzylamide at a low loading of 0.1 mol% in diethyl ether can quantitatively convert phenyl isocyanate to the corresponding isocyanurate in just two minutes at room temperature. acs.org Other lithium secondary amides, such as lithium diethylamide and diisopropylamide, are also highly effective. acs.org

Selectivity is a key consideration in Lewis base catalysis. While strong bases can efficiently promote trimerization, they can also lead to the formation of dimerization products (uretdiones) and other side reactions. rsc.org The choice of the specific Lewis base and reaction conditions is crucial to steer the reaction towards the desired this compound product. For instance, while lithium secondary amides are very effective, tertiary amines alone show no catalytic activity for this transformation. acs.org

A diverse range of other catalytic systems has been successfully applied to the cyclotrimerization of phenyl isocyanate. researchgate.nettue.nl These include:

Tetrabutylammonium fluoride (B91410) (TBAF) : A commonly cited catalyst for isocyanate trimerization. researchgate.nettue.nl

2-Phosphaethynolate anion (OCP⁻) : This anion serves as a simple and efficient catalyst, proceeding through detectable five-membered heterocyclic intermediates. The process is stepwise and the anionic intermediates can act as a reservoir for the active catalyst.

Sodium p-toluenesulfinate (p-TolSO₂Na)/Tetrabutylammonium iodide (TBAI) : This combination is another effective catalytic system. researchgate.nettue.nl

Tetrakis(dimethylamino)ethylene (TDAE) : An electron-rich olefin that catalyzes the reaction. researchgate.nettue.nl

Proazaphosphatranes : These strong, non-ionic bases are remarkably efficient catalysts, producing isocyanurates in high purity with minimal uretdione byproduct. rsc.org An electron-rich, sterically hindered proazaphosphatrane can catalyze the cyclotrimerization of phenyl isocyanate in toluene (B28343) at room temperature with a 0.1 mol% loading, completing the reaction in 2 minutes. Computational studies suggest that steric crowding on the proazaphosphatrane catalyst favors the direct formation of the isocyanurate over a pathway involving the uretdione intermediate. rsc.org

N-heterocyclic carbenes (NHCs) : NHCs, such as 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), have been identified as highly efficient catalysts for the cyclotrimerization of a variety of isocyanates. Free NHC ligands are known to rapidly catalyze this transformation. The catalytic cycle is initiated by the nucleophilic attack of the NHC on the isocyanate.

N-heterocyclic olefins : These compounds have been shown to be highly efficient organocatalysts, achieving high to excellent yields of isocyanurates with catalyst loadings as low as 0.005% under bulk conditions.

| Catalyst System | Substrate | Conditions | Time | Yield | Reference(s) |

| Lithium Dibenzylamide | Phenyl isocyanate | Et₂O, Room Temp., 0.1 mol% | 2 min | >99% | acs.org |

| Proazaphosphatrane | Phenyl isocyanate | Toluene, Room Temp., 0.1 mol% | 2 min | >99% | |

| N-heterocyclic Carbene (SIPr) | Phenyl isocyanate | Toluene, Room Temp., 1 mol% | <5 min | >99% |

Lewis Base Catalysis and Selectivity Considerations

Reaction Mechanism Studies of Cyclotrimerization

The mechanism of isocyanate cyclotrimerization has been the subject of numerous studies. The generally accepted pathway for anionic catalysis involves the initial nucleophilic attack of the catalyst on an isocyanate molecule. researchgate.net This forms an anionic intermediate that subsequently adds two more isocyanate molecules in a stepwise fashion before the final ring-closure to form the stable isocyanurate ring and regenerate the catalyst. researchgate.net

Studies using carboxylates, such as potassium 2-ethylhexanoate, have proposed a detailed reaction scheme where intermediates can react with traces of water to form byproducts like 1,3-diphenylurea (B7728601) and 1,3,5-triphenylbiuret. researchgate.net The detection and concentration of these byproducts can provide valuable information about the reaction mechanism. More recent research suggests that for acetate-based catalysts, the carboxylate itself is a precatalyst that reacts with the isocyanate to form a more nucleophilic deprotonated amide species, which is the true active catalyst. researchgate.net

In a different mechanistic pathway, the reduction of phenyl isocyanate in tetrahydrofuran (B95107) can initiate cyclotrimerization. This process is thought to be initiated by the phenyl isocyanate anion radical (PhNCO•–), leading to the formation of the triphenyl isocyanurate anion radical.

Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the reaction pathways. For proazaphosphatrane-catalyzed cyclotrimerization, calculations support a nucleophilic catalysis pathway involving the sequential addition of isocyanate molecules to zwitterionic intermediates. rsc.org These studies also highlight that steric factors of the catalyst can prevent the formation of the uretdione dimer, thus ensuring high selectivity for the trimer. rsc.org

Energetic Considerations and Transition States in Reaction Mechanisms

Factors Influencing Trimerization Efficiency and Selectivity

The efficiency and selectivity of phenyl isocyanate cyclotrimerization are influenced by several key factors:

Catalyst Type and Concentration : The choice of catalyst is paramount. Catalysts based on organic salts of alkali metals (e.g., potassium acetate) are reported to be more selective towards trimerization than tertiary amines. researchgate.net The catalytic activity for anionic catalysts often follows the order: quaternary ammonium (B1175870) salt > organic acid salt >> tertiary amine. researchgate.net The reaction rate is also dependent on the catalyst concentration. researchgate.net Certain N-heterocyclic carbenes (NHCs), such as 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), have been shown to be highly efficient catalysts for the cyclotrimerization of a variety of isocyanates. researchgate.net

Substituent Effects : The electronic properties of substituents on the phenyl ring of the isocyanate can affect the reaction. Electron-donating groups on the phenyl ring were found to have little effect on the geometry of the resulting anion radical in one study. nih.govacs.org However, another study using NHC-isothiocyanate adducts as latent catalysts found that the activation temperature was more dependent on the electronic properties of the isothiocyanate component than on sterics, with electron-donating groups aiding activation. scispace.com

Solvent Polarity : The solvent can play a significant role. For example, the one-electron reduction of phenyl isocyanate in the highly polar solvent hexamethylphosphoramide (B148902) (HMPA) yields a stable anion radical. nih.gov In contrast, in a less polar solvent like tetrahydrofuran (THF), the anion radical is not observed; instead, it initiates a rapid cyclotrimerization to form the triphenylisocyanurate anion radical. nih.govillinoisstate.edu

Temperature : The reaction is temperature-dependent. For example, trimerization of p-tolyl isocyanate with cesium pivalate (B1233124) required a temperature of 60 °C due to poor solubility, whereas other carboxylates were effective at room temperature. nih.gov

Selectivity : A significant challenge in isocyanate chemistry is controlling selectivity between dimerization (forming uretdiones), trimerization (forming isocyanurates), and other side reactions. researchgate.netgoogle.com Highly selective catalysts are desirable to avoid the formation of by-products and ensure a high yield of the desired this compound. google.com

Synthesis from Related Isocyanurate and Triazine Derivatives

While the primary synthesis of this compound involves the cyclotrimerization of its monomer, other routes involving the modification of related heterocyclic structures are also considered.

Derivatization of Pre-formed Isocyanurate Scaffolds

The concept of a molecular scaffold involves using a core structure that can be chemically modified or decorated with various functional groups. mdpi.com In the context of this compound, the isocyanurate ring (1,3,5-triazinane-2,4,6-trione) serves as the central scaffold. While the de novo synthesis via cyclotrimerization is the standard method for obtaining the triphenyl derivative, researchgate.net modifications of a pre-formed isocyanurate ring represent an alternative synthetic strategy.

A notable example of such a derivatization is the conversion of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates) into their corresponding 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives (thioisocyanurates). researchgate.net This thionation reaction, which replaces the carbonyl oxygen atoms with sulfur atoms, demonstrates that the isocyanurate scaffold can be chemically transformed post-synthesis. researchgate.net However, the synthesis of this compound itself by derivatizing a different, pre-existing isocyanurate (e.g., by arylating an unsubstituted isocyanurate scaffold) is not a commonly reported or synthetically practical method.

Comparative Synthesis with Thioisocyanurates

A comparative analysis can be made between the synthesis of this compound and its sulfur analogue, 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trithione (triphenylthioisocyanurate). The latter would theoretically be formed by the cyclotrimerization of phenyl isothiocyanate (Ph-N=C=S).

However, the cyclotrimerization of phenyl isothiocyanate is significantly more challenging than that of phenyl isocyanate. researchgate.net The difference in reactivity stems from the differences in size and electronegativity between the oxygen and sulfur atoms. illinoisstate.edu Research has shown that attempts to produce triphenylthioisocyanurate by the direct cyclotrimerization of phenyl isothiocyanate using various catalysts were unsuccessful. researchgate.net This has led researchers to pursue alternative routes, such as the direct thionation of the more readily available this compound. researchgate.net

This contrast highlights the higher propensity of phenyl isocyanate to undergo cyclotrimerization. While phenyl isothiocyanate is a versatile reagent for the synthesis of other heterocyclic systems like thiazolidines and thioureas, its use as a direct precursor for the corresponding cyclic trimer is limited, making the synthesis of triphenylisocyanurate a more straightforward process. rsc.orgwikipedia.org

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is key to modulating its electronic and photophysical properties. This is typically achieved by introducing substituents onto the peripheral phenyl rings. These modifications can transform the molecule's behavior, making it suitable for advanced materials and applications. Theoretical investigations have shown that attaching electron-donating groups to the terminal positions of the three arms of the isocyanurate core can enhance its two-photon absorption (TPA) properties. researchgate.net

The most direct strategy for synthesizing this compound derivatives with specific electronic characteristics is to use appropriately substituted phenyl isocyanates as starting materials. The cyclotrimerization of these precursors embeds the desired functional groups directly into the final structure.

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring. Common EDGs include alkyl, alkoxy (-OR), and amino (-NH2, -NR2) groups. studypug.com The introduction of EDGs like methoxy (B1213986) (-OCH3) or dimethylamino (-NMe2) can significantly influence the molecule's optical properties. mdpi.com For instance, studies on analogous triaryl compounds have shown that increasing the strength of the terminal donor group enhances the two-photon absorption cross-section values. researchgate.net The synthesis starts with a phenyl ring already bearing the donating group, which is then converted to an isocyanate and subsequently trimerized.

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring. Examples include nitro (-NO2), cyano (-CN), and carbonyl groups (-CHO, -COR). studypug.com The incorporation of EWGs is also achieved by starting with a phenyl isocyanate substituted with the desired group. For example, derivatives featuring nitro or cyano groups have been synthesized to study their impact on the electronic structure and nonlinear optical properties. mdpi.com

The general approach is summarized in the table below:

| Functional Group Type | Example Groups | General Synthetic Strategy |

| Electron-Donating | -OCH₃ (Methoxy), -N(CH₃)₂ (Dimethylamino), -NPh₂ (Diphenylamino) | Cyclotrimerization of a phenyl isocyanate precursor already substituted with the desired electron-donating group. researchgate.netmdpi.com |

| Electron-Withdrawing | -NO₂ (Nitro), -CN (Cyano) | Cyclotrimerization of a phenyl isocyanate precursor already substituted with the desired electron-withdrawing group. mdpi.com |

For more complex derivatives, particularly those with extended π-conjugated systems, post-functionalization of a pre-formed isocyanurate core is a powerful strategy. The Sonogashira coupling reaction is a cornerstone of this approach. It creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. wikipedia.orgorganic-chemistry.org

The typical procedure for applying this to this compound involves:

Synthesis of a Halogenated Core: A this compound derivative bearing halogen atoms (typically bromine or iodine) on the phenyl rings is first synthesized. Aryl iodides are generally more reactive than aryl bromides in this coupling reaction. wikipedia.org

Coupling Reaction: The halogenated isocyanurate is then reacted with a terminal alkyne that contains the desired functional group. This reaction is performed under mild, basic conditions, often using an amine like diethylamine (B46881) or triethylamine (B128534) as both the base and solvent. wikipedia.orgorganic-chemistry.org

This methodology has been used to create extended structures by linking phenyl-alkynyl units to the core, which can then be terminated with various electron-donating or -accepting groups. mdpi.com While copper is a traditional co-catalyst, copper-free Sonogashira variants have been developed to avoid certain side reactions. researchgate.netnih.gov

| Reaction Component | Typical Reagents and Conditions | Purpose |

| Substrates | Halogenated this compound (e.g., tri(bromophenyl)isocyanurate), Terminal alkyne | To form a new C-C bond, extending the conjugated system. wikipedia.org |

| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) (co-catalyst) | To facilitate the cross-coupling reaction. organic-chemistry.orgnih.gov |

| Base/Solvent | Amine base (e.g., triethylamine, diethylamine), or other solvents like DMF or ether. | To neutralize the hydrogen halide byproduct and serve as the reaction medium. wikipedia.org |

| Conditions | Typically mild, often at room temperature. wikipedia.orgnih.gov | To ensure the stability of the reactants and products. |

The synthesis of functionalized this compound derivatives is not without its difficulties. Researchers often face challenges that can impact reaction efficiency and product purity.

Solubility Issues: The planar and often symmetrical nature of the this compound core and its derivatives can lead to poor solubility in common organic solvents. This can complicate purification processes and may require the use of high-boiling-point solvents or elevated reaction temperatures. For instance, the poor solubility of certain catalysts, such as cesium pivalate, has necessitated heating to 60 °C to achieve a reaction. acs.org

Side Reactions:

Dimer Formation: During the cyclotrimerization of isocyanates, the formation of a dimeric uretdione structure can occur as a kinetic byproduct alongside the desired trimeric isocyanurate, which is the thermodynamic product. acs.orggoogle.com The reaction conditions must be carefully controlled to favor the formation of the trimer.

Homocoupling: In Sonogashira reactions, an undesired side reaction is the Glaser homocoupling of the terminal alkyne starting material. researchgate.net This is particularly prevalent when the reaction is sensitive to air and can reduce the yield of the desired cross-coupled product.

Reagent Toxicity and Hazards: Some synthetic routes to the isocyanate precursors themselves present significant challenges. For example, the Curtius rearrangement, a method to produce isocyanates, involves acyl azide (B81097) intermediates that are potentially toxic and explosive, making the scale-up of the synthesis hazardous. escholarship.org

| Challenge | Description | Potential Mitigation Strategies |

| Solubility | Products and intermediates may have low solubility, complicating reactions and purification. | Use of high-boiling point solvents (e.g., NMP); performing reactions at elevated temperatures. acs.orgresearchgate.net |

| Side Reactions | Formation of dimers during trimerization; homocoupling of alkynes in Sonogashira reactions. researchgate.netgoogle.com | Optimization of reaction temperature, catalyst choice, and reaction time; use of copper-free Sonogashira conditions. researchgate.netgoogle.com |

| Hazardous Reagents | Use of toxic and explosive intermediates like acyl azides in certain precursor syntheses. escholarship.org | Employing alternative, safer synthetic routes; using flow chemistry to minimize the accumulation of hazardous intermediates. escholarship.org |

Structural Characterization and Stereochemical Analysis

Spectroscopic Characterization Techniques

A variety of spectroscopic methods have been employed to elucidate the structural features of 1,3,5-Triphenylisocyanurate.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and purity of this compound. The aromatic protons of the phenyl groups typically appear as a complex multiplet in the range of 7.0–7.67 ppm in CDCl₃. oup.com In some instances, the signals for the phenyl protons can be observed as distinct multiplets, for example, between 7.20 and 7.55 ppm.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbons of the isocyanurate ring are characteristically found downfield. For instance, in a related derivative, the triazine carbons appear at approximately 171.3 ppm. mdpi.com The aromatic carbons of the phenyl rings display a series of signals corresponding to the substituted and unsubstituted positions.

Table 1: NMR Spectroscopic Data for this compound and Related Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹H | 7.0–7.67 | m | CDCl₃ | oup.com |

| ¹³C (triazine C) | ~171.3 | s | CDCl₃ | mdpi.com |

Note: 'm' denotes a multiplet and 's' denotes a singlet. Data for ¹³C is based on a closely related triazine structure.

The FT-IR spectrum of this compound is characterized by strong absorption bands that are indicative of its key functional groups. researchgate.netnih.govpg.edu.pl A prominent feature is the intense absorption due to the carbonyl (C=O) stretching vibrations of the isocyanurate ring, which typically appear in the region of 1672-1723 cm⁻¹. oup.com Specifically, bands have been observed at 1723 cm⁻¹ and 1689 cm⁻¹. oup.com The spectrum also shows absorptions corresponding to the C-N stretching vibrations within the ring, found at 1419 cm⁻¹. oup.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl rings appear in the 1600-1450 cm⁻¹ region. pg.edu.plvscht.cz

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 1723, 1689 | C=O Stretch (Isocyanurate Ring) | oup.com |

| 1419 | C-N Stretch (Isocyanurate Ring) | oup.com |

| >3000 | Aromatic C-H Stretch | pg.edu.plvscht.cz |

| 1600-1450 | Aromatic C=C Stretch | pg.edu.plvscht.cz |

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 357, which corresponds to the compound's molecular formula of C₂₁H₁₅N₃O₃. oup.comnih.gov High-resolution mass spectrometry (HRMS) provides a more precise mass, further validating the elemental composition. In addition to the molecular ion, fragmentation patterns are observed, with a significant peak at m/z 119, corresponding to the phenyl isocyanate fragment, and another at m/z 91, representing the phenyl group. nih.gov

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment | Reference |

|---|---|---|---|

| 357 | 40.20% | [M]⁺ | nih.gov |

| 119 | 99.99% | [C₆H₅NCO]⁺ | nih.gov |

| 91 | 27.90% | [C₆H₅]⁺ | nih.gov |

The electronic properties of this compound and its derivatives have been investigated using UV-Visible absorption and fluorescence emission spectroscopy. mdpi.comresearchgate.netresearchgate.net These compounds typically exhibit absorption bands in the ultraviolet region. While specific data for the parent compound is not detailed in the provided results, studies on related extended structures indicate that the isocyanurate core contributes to the electronic transitions. mdpi.comresearchgate.net Functionalization of the phenyl rings can significantly influence the absorption and emission maxima. For instance, the introduction of electron-releasing groups can red-shift the absorption peaks. mdpi.com The fluorescence properties are also of interest, particularly in the context of developing materials with two-photon absorption capabilities. researchgate.netresearchgate.net

Mass Spectrometry (MS, HRMS)

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. rsc.org

Crystal Packing and Intermolecular Interactions

The spatial arrangement of this compound molecules in the solid state is dictated by a delicate balance of intermolecular forces. The compound is known to exist in at least two polymorphic forms, an orthorhombic and a monoclinic form, each with distinct packing arrangements. researchgate.net In the orthorhombic polymorph (space group Fdd2), the molecules occupy general positions, whereas in the monoclinic polymorph (space group C2/c), they are situated across twofold rotation axes. researchgate.net

The non-planar nature of the this compound molecule, where the phenyl rings are significantly twisted relative to the central isocyanurate ring, plays a crucial role in its crystal packing. acs.orgmostwiedzy.pl This twisted conformation prevents the formation of certain common supramolecular structures. For instance, in cocrystals with pentafluorophenol (B44920) (pfp), the non-planarity of triphenylisocyanurate disrupts the typical formation of pfp trimers and alters the stoichiometry of the complex. mostwiedzy.pl

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, regions involved in specific interactions can be identified. Red areas on a dnorm map indicate close contacts, such as hydrogen bonds, while blue areas represent longer, weaker contacts. mdpi.comeurjchem.com

The 2D-fingerprint plot is derived from the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). This plot provides a summary of all intermolecular contacts. For a molecule like this compound, the plot would feature distinct regions corresponding to various interactions:

H···H contacts: Typically appear as a large, diffuse region in the center of the plot, often representing the largest contribution to the crystal packing. nih.gov

C-H···O contacts: These hydrogen bonds would appear as characteristic "wings" on the plot. Given the presence of carbonyl oxygens and phenyl hydrogens, these interactions are expected to be significant. mdpi.com

C-H···π interactions: These would also be visible, representing interactions between the hydrogen atoms of one molecule and the aromatic rings of another. mdpi.com

π···π stacking interactions: The shape index and curvedness maps of a Hirshfeld surface are particularly useful for identifying these interactions, which appear as adjacent red and blue triangles. mdpi.com

A quantitative breakdown of these interactions provides a percentage contribution of each contact type to the total surface area, offering a clear picture of the hierarchy of forces governing the crystal structure. nih.gov

In the crystal structure of this compound cocrystallized with pentafluorophenol, the packing is primarily governed by intermolecular O-H···O=C hydrogen bonding. mostwiedzy.pl The hydroxyl group of the pentafluorophenol acts as a hydrogen bond donor, while the carbonyl oxygen atoms of the isocyanurate ring serve as acceptors. This demonstrates the importance of the carbonyl groups in directing supramolecular assembly.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

Stereochemical Investigations

The steric hindrance caused by the three phenyl groups on the nitrogen atoms of the isocyanurate ring leads to restricted rotation around the N-C(aryl) bonds. This gives rise to complex stereoisomerism, including the formation of stable diastereoisomers and atropisomers.

Due to the restricted rotation of the aryl groups, 1,3,5-triarylisocyanurates can exist as two distinct diastereoisomers: syn and anti. nih.govresearchgate.net In the syn isomer, two adjacent aryl groups are on the same side of the central isocyanurate ring, while one is on the opposite side. In the anti isomer, the aryl groups are arranged in an alternating up-down-up fashion relative to the ring.

These diastereoisomers have been successfully isolated and characterized. acs.org The separation is often achieved using High-Performance Liquid Chromatography (HPLC). acs.org The specific configuration of each isolated isomer is then assigned using a combination of Nuclear Overhauser Effect (NOE) NMR experiments and single-crystal X-ray diffraction. nih.govacs.org

The syn and anti diastereoisomers can interconvert through rotation around the N-aryl bonds. The kinetics of this interconversion process have been studied to determine the energy barriers associated with this rotation. nih.govresearchgate.net Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to measure these rotational barriers experimentally. researchgate.netacs.org

The experimental activation energies obtained from these kinetic studies show good agreement with values predicted by Density Functional Theory (DFT) computations. nih.govacs.org This combination of experimental measurement and theoretical calculation provides a robust understanding of the stereodynamics of the system.

Below is a table showing representative activation free energies (ΔG‡) for the interconversion and rotation processes in hindered triarylisocyanurate systems, illustrating the energy scales involved.

| Process | Compound Type | Method | Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| anti → syn Interconversion | 1,3,5-Tri-o-tolylisocyanurate | Kinetics | 25.5 |

| Aryl Rotation | Hindered Triarylisocyanurate | Low-Temp NMR | ~10-12 |

| anti → syn Interconversion | Hindered Triarylisocyanurate | DFT Calculation | ~25-27 |

Note: Data are representative values based on studies of hindered 1,3,5-triarylisocyanurates. acs.org

When the substitution pattern on the aryl rings removes all planes of symmetry, the diastereoisomers can themselves be chiral. For example, the anti isomer of a suitably substituted triarylisocyanurate can exist as a racemic mixture of two non-superimposable mirror images (enantiomers). acs.org These conformational enantiomers, which are stable due to the high barrier to rotation, are known as atropisomers.

These enantiomers can be separated using enantioselective HPLC. nih.govacs.org Once isolated, their chiroptical properties, which describe the differential interaction with left- and right-circularly polarized light, can be measured. The absolute configuration (the actual 3D arrangement of atoms) of the separated enantiomers is established by comparing experimental Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra with spectra simulated using DFT calculations. nih.govresearchgate.netresearchgate.net This powerful combination of techniques allows for the unambiguous assignment of the absolute stereochemistry of these complex chiral molecules. acs.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and properties of many-body systems, including atoms and molecules. wikipedia.orgmdpi.com This method has been extensively applied to 1,3,5-triphenylisocyanurate and its derivatives to gain a deeper understanding of their fundamental characteristics. researchgate.netdntb.gov.ua

Electronic Structure Analysis

Studies have shown that modifications to the peripheral phenyl groups of the isocyanurate core can significantly influence the electronic structure. For instance, the introduction of electron-donating or electron-withdrawing substituents can alter the HOMO and LUMO energy levels, thereby tuning the molecule's properties. mdpi.com DFT calculations have demonstrated that replacing the oxygen atoms in the isocyanurate ring with sulfur to form 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones leads to a notable impact on the electronic structure, resulting in a bathochromic shift of absorption bands. dntb.gov.ua

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-H | -7.05 | -1.21 | 5.84 |

| 1-NMe2 | -5.63 | -1.16 | 4.47 |

| 1-NPh2 | -5.89 | -1.42 | 4.47 |

Optimization of Molecular Geometries

Determining the most stable three-dimensional arrangement of atoms in a molecule is a fundamental goal of computational chemistry. DFT calculations are employed to perform geometry optimizations, which involve finding the minimum energy structure on the potential energy surface. lakeheadu.ca For this compound, these calculations have been used to predict bond lengths, bond angles, and torsion angles.

Prediction of Optical Properties (e.g., Two-Photon Absorption)

This compound and its derivatives have garnered interest for their potential applications in nonlinear optics, particularly for two-photon absorption (2PA). mdpi.com DFT and Time-Dependent DFT (TD-DFT) have proven to be valuable tools for theoretically investigating and predicting the 2PA properties of these molecules. researchgate.netresearchgate.net

Theoretical studies have explored how the molecular structure of triphenylisocyanurate-based octupolar molecules influences their 2PA cross-sections. researchgate.netmdpi.com It has been found that increasing the electron-donating strength of terminal groups attached to the phenyl rings can enhance the 2PA cross-section values. researchgate.net For instance, derivatives functionalized with amino or methoxy (B1213986) groups have been shown to exhibit promising 2PA properties. researchgate.net However, research comparing diphenylamino-substituted tristyryl isocyanurates with their triphenyl isocyanurate counterparts indicated that improved conjugation does not always lead to a significant increase in two-photon absorption. rsc.org

Conformation and Stereodynamics

The phenyl groups in this compound are not static; they can rotate around the nitrogen-carbon bonds. The study of these conformational changes and their dynamics is known as stereodynamics. DFT calculations have been successfully used to investigate the conformational behavior and rotational energy barriers in triarylisocyanurates. researchgate.net

For some derivatives, distinct syn and anti diastereoisomers can be isolated, and their interconversion kinetics can be measured. researchgate.net DFT computations have shown excellent agreement with experimental activation energies for these processes. researchgate.net Furthermore, low-temperature NMR studies, supported by DFT calculations, have been employed to determine the rotational barriers of the N-bonded aryl substituents. researchgate.netunibas.it

Reaction Mechanism Insights (e.g., Intrinsic Reaction Coordinate)

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.comstackexchange.com For the formation of isocyanurates, which occurs via the cyclotrimerization of isocyanates, DFT has been used to explore the reaction pathways. nih.govresearchgate.net The generally accepted mechanism for the anionic trimerization involves the stepwise reaction of a nucleophilic catalyst with three isocyanate molecules. nih.gov

To gain a more detailed understanding of the reaction pathway, the Intrinsic Reaction Coordinate (IRC) can be calculated. researchgate.netfaccts.deepfl.ch The IRC represents the minimum energy path connecting a transition state to the reactants and products, providing a clear picture of the reaction's progress. epfl.chreadthedocs.io DFT studies have been performed to gain insights into the stability and reaction mechanism of isocyanurate formation, confirming the stepwise nature of the process. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) Computations

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.orgchemrxiv.org TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light by a molecule, and other properties related to electronic transitions. faccts.denih.gov

TD-DFT computations have been instrumental in understanding the optical properties of this compound and its derivatives. researchgate.netresearchgate.net These calculations can predict the one-photon absorption (1PA) and two-photon absorption (2PA) spectra of molecules. researchgate.netrsc.org For example, TD-DFT simulations have been used to confirm the bathochromic shift (shift to longer wavelengths) observed in the absorption spectra of tristyryl isocyanurates compared to their triphenyl analogues. rsc.org The accuracy of TD-DFT in predicting excitation energies makes it an invaluable tool for designing new molecules with tailored optical properties. chemrxiv.org

Quantum Chemical Calculations for Catalytic Cycles and Reactive Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the catalytic cyclotrimerization of isocyanates to form isocyanurates like this compound. researchgate.net These computational methods allow for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states that are often difficult to detect experimentally. sumitomo-chem.co.jp

Studies have investigated the mechanisms of both catalyzed and uncatalyzed reactions. For instance, the reaction between isocyanates and epoxides can yield both desired 2-oxazolidones and the side-product isocyanurate. researchgate.net Computational models using methyl isocyanate and ethylene (B1197577) oxide as reactants have shown that without a base catalyst, the formation of these products is not feasible. researchgate.net The formation of the isocyanurate ring is proposed to occur through a stepwise association of three isocyanate molecules, initiated by a link with a base catalyst. researchgate.net

DFT calculations have been extensively used to explore the thermodynamics and kinetics of the cyclotrimerization process for various isocyanates, including phenyl isocyanate, the precursor to this compound. researchgate.net These studies consistently show that the cyclotrimerization process is highly exothermic, indicating that isocyanurates are thermodynamically very stable molecules. researchgate.net The high stability of the isocyanurate ring presents a challenge in reactions where it is an undesired byproduct, such as in the synthesis of oxazolidinones from isocyanates and epoxides. rsc.org Lewis bases are known to catalyze the trimerization of isocyanates, and computational studies help in understanding how the basicity of the catalyst influences the selectivity of the reaction. rsc.org

The table below summarizes key thermodynamic findings from computational studies on the cyclotrimerization of isocyanates.

| Isocyanate Precursor | Computational Method | Calculated Property | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Methyl Isocyanate | DFT | Enthalpy of Cyclotrimerization | -66.4 | researchgate.net |

| Phenyl Isocyanate | - | Enthalpy of Reaction (liquid phase) | -51.8 ± 2.9 kJ/mol (~ -12.4) | nist.gov |

| Phenyl Isocyanate | - | Enthalpy of Reaction (solid phase) | -80.8 kJ/mol (~ -19.3) | nist.gov |

Note: The table presents data from different studies and methodologies, which can account for variations in values. The conversion from kJ/mol to kcal/mol is approximate (1 kcal ≈ 4.184 kJ).

Furthermore, quantum chemical calculations are crucial for designing more efficient and selective catalytic systems. sumitomo-chem.co.jp By calculating the activation energies for different reaction pathways, researchers can predict the effectiveness of a catalyst. sumitomo-chem.co.jpmdpi.com For example, DFT can be used to model the interaction of a catalyst with the isocyanate monomer, the growing chain, and the final cyclotrimer, providing a complete energy profile of the catalytic cycle. This understanding allows for the rational design of catalysts that favor the desired reaction pathway while suppressing the formation of this compound when it is considered a byproduct. rsc.org

Molecular Dynamics Simulations and Statistical Mechanics Applications

While specific molecular dynamics (MD) simulations and statistical mechanics studies focused exclusively on this compound are not extensively documented in the reviewed literature, these computational techniques offer powerful potential for understanding the material properties and condensed-phase behavior of this compound.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes at the molecular level. ua.ac.beyoutube.com For this compound, MD simulations could be employed to investigate several aspects:

Conformational Dynamics: The three phenyl groups attached to the central isocyanurate ring have rotational freedom. MD simulations could explore the preferred orientations of these rings, the energy barriers between different conformations, and how these dynamics are influenced by temperature and the surrounding environment (e.g., in a solvent or a polymer matrix).

Thermodynamic Properties: By simulating the system at different temperatures and pressures (using NVT or NPT ensembles), one could predict thermodynamic properties such as heat capacity, thermal expansion, and compressibility. ua.ac.be

Phase Behavior: MD simulations can be used to study the solid-state structure and melting behavior of this compound. By simulating the crystalline structure, one could analyze its stability and investigate the molecular arrangements that govern its packing.

Interactions in Mixtures: In applications where this compound is part of a polymer blend or composite material, MD simulations could model the interactions between the isocyanurate molecules and the polymer chains. This can provide insights into miscibility, phase separation, and the impact of the isocyanurate on the mechanical properties of the material.

Statistical Mechanics

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules to the macroscopic properties of the bulk material. univ-mrs.frunige.ch It is the foundation upon which molecular simulations are built. lehman.edu

For this compound, statistical mechanics principles could be applied to:

Calculate Macroscopic Properties: Using the ensembles generated from MD or Monte Carlo simulations, statistical mechanics allows for the calculation of macroscopic observables like pressure, energy, and entropy. lehman.edu

Understand Phase Transitions: The theory can be used to understand the fundamental principles governing the phase transitions of this compound, such as melting or glass transitions when mixed with polymers.

Predict Equilibrium States: Statistical mechanics helps in determining the most probable distribution of molecular states (e.g., conformations) at thermodynamic equilibrium, providing a deeper understanding of the material's behavior at a given temperature. lehman.edu

While direct computational studies using these methods on this compound are sparse, the general applicability of MD and statistical mechanics makes them highly valuable hypothetical tools for future research into the material science and condensed-phase physics of this compound.

Advanced Applications and Functional Materials

Non-linear Optical (NLO) Properties

Nonlinear optics investigates the interactions of intense light with matter, leading to a range of applications from 3D microfabrication to optical data storage. mdpi.com The 1,3,5-triphenylisocyanurate core has been identified as a promising scaffold for the development of materials with significant third-order NLO properties. researchgate.netdntb.gov.ua

Two-photon absorption (TPA) is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons. Materials with high TPA cross-sections are valuable for various applications. researchgate.net The octupolar symmetry of this compound derivatives can lead to enhanced TPA properties compared to their dipolar counterparts. researchgate.net

The TPA cross-section of this compound derivatives is significantly influenced by the nature of the substituents on the peripheral phenyl rings. Generally, the introduction of electron-donating groups enhances the TPA response. researchgate.netmdpi.com This is because electron-donating groups increase the electron density and polarizability of the molecule, which are crucial for strong TPA. otterbein.edumasterorganicchemistry.com For instance, derivatives functionalized with strongly electron-releasing groups like -NMe2 and -NPh2 exhibit larger TPA cross-sections. researchgate.netmdpi.com The polarization of the peripheral arms of the molecule, induced by these substituents, plays a key role in enhancing the TPA cross-section. researchgate.net

Conversely, electron-withdrawing groups can have a different effect. While they can also influence the electronic properties of the molecule, their impact on TPA in this specific molecular architecture is less straightforward and can sometimes lead to a decrease in the TPA cross-section compared to derivatives with strong electron-donating groups. nih.gov

The following table summarizes the effect of different substituents on the TPA cross-section of this compound derivatives.

| Substituent (X) | Electron-Donating/Withdrawing Nature | Effect on TPA Cross-Section (σ₂) | Reference |

| -NMe₂ | Strong Electron-Donating | Significantly Increased | mdpi.com |

| -NPh₂ | Strong Electron-Donating | Significantly Increased | mdpi.com |

| -OMe | Electron-Donating | Increased | mdpi.com |

| -NO₂ | Strong Electron-Withdrawing | Lower than with donating groups | mdpi.com |

| -CN | Electron-Withdrawing | Lower than with donating groups | mdpi.com |

This table is a qualitative summary based on reported trends.

Studies have shown that for derivatives with the most electron-releasing substituents, the TPA cross-section can decrease slightly when moving from the isocyanurate core to the less electron-deficient 1,3,5-phenylene core, suggesting that the polarization induced by the isocyanurate core is more favorable for TPA in these cases. researchgate.netmdpi.com

On the other hand, 2,4,6-triphenyl-s-triazines are generally found to be much better two-photon absorbers in the near-infrared range, especially when functionalized with electron-releasing groups at their periphery, as compared to their isocyanurate counterparts. mdpi.comresearchgate.net However, this enhanced TPA comes at the cost of a reduced transparency window in the visible range due to a red-shifted first one-photon absorption peak. researchgate.netmdpi.com This makes isocyanurate-based materials potentially more suitable for applications where transparency in the visible spectrum is critical. mdpi.com

The following table provides a comparative overview of the TPA properties of these three cores.

| Core | General TPA Performance | Advantages | Disadvantages | Reference |

| This compound | Good, especially with electron-donating groups | Good transparency in the visible range | Generally lower TPA cross-section than triazines | researchgate.netmdpi.com |

| 1,3,5-Triphenylbenzene (B1329565) | Good, but can be slightly lower than isocyanurates with strong donors | Good transparency | May have slightly lower TPA with strong donors | researchgate.netmdpi.com |

| 2,4,6-Triphenyl-s-triazine | Excellent, especially with electron-donating groups | High TPA cross-sections | Reduced transparency in the visible range | mdpi.comresearchgate.net |

Materials with strong two-photon absorption are promising candidates for optical limiting applications. rsc.org Optical limiters are devices that transmit light at low input intensities but block it at high input intensities, thereby protecting sensitive optical components from damage by high-power laser pulses. The significant TPA cross-sections exhibited by some this compound derivatives make them of interest for this application. researchgate.net However, for practical use in optical limiting, a balance must be struck between a high TPA cross-section and a good transparency window in the operating wavelength range. mdpi.com

Two-Photon Absorption (TPA) Properties

Influence of Electron-Donating/Withdrawing Substituents

Photoluminescence and Emission Properties

Photoluminescence is the emission of light from a substance after it has absorbed photons. horiba.com this compound derivatives, particularly those with extended π-conjugation and appropriate substituents, can exhibit significant photoluminescence. researchgate.netmdpi.com

The efficiency of the photoluminescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. horiba.com Several extended this compound derivatives have been shown to be luminescent in solution. mdpi.com The fluorescence of these compounds is comparable to their 1,3,5-triphenylbenzene analogues but can be slightly lower in some cases. mdpi.com

The Stokes shift is the difference in wavelength or frequency between the absorption and emission maxima. nih.govcapes.gov.br A large Stokes shift is often desirable for applications like fluorescence imaging to minimize self-absorption. This compound derivatives can exhibit significant Stokes shifts. researchgate.netnih.govcapes.gov.br

The following table presents photoluminescence data for a selected this compound derivative compared to its triphenylbenzene and triphenyltriazine analogues.

| Compound Family | Example Derivative (X = NPh₂) | Fluorescence Quantum Yield (ΦF) in CH₂Cl₂ | Stokes Shift (cm⁻¹) | Reference |

| Isocyanurates (1-X) | 1-NPh₂ | ~0.69 | ~7478 | mdpi.com |

| Triphenylbenzenes (2-X) | 2-NPh₂ | Not specified, but generally slightly higher than isocyanurates | Not specified | mdpi.com |

| Triazines (3-X) | 3-NPh₂ | 0.69 | 7478 | mdpi.com |

Data is for a specific derivative and serves as an illustrative example.

Exciplex and Excimer Formation in Solid State/Polymer Films

The photophysical phenomena of exciplex and excimer formation are of significant interest in the development of advanced materials for optoelectronic applications. An excimer is an excited-state dimer formed between two identical molecules, one in an excited state and the other in the ground state. d-nb.info An exciplex, or excited-state complex, forms between two different types of molecules, a donor and an acceptor, where one is in an excited state. chitose.ac.jp Both excimers and exciplexes are characterized by broad, unstructured, and red-shifted emission spectra compared to the monomer fluorescence, a consequence of the repulsive nature of their ground states. d-nb.info

In the solid state, such as in thin films or polymer matrices, the close proximity of chromophores can facilitate the formation of these excited-state species. For organic light-emitting diodes (OLEDs), the formation of exciplexes is a key strategy to achieve high efficiency through thermally activated delayed fluorescence (TADF). chitose.ac.jp The small energy gap between the singlet and triplet states in exciplexes allows for reverse intersystem crossing (RISC), enabling the harvesting of non-emissive triplet excitons for light emission. chitose.ac.jp

While direct studies detailing exciplex and excimer formation of solely this compound in polymer films are not extensively documented in the reviewed literature, the principles can be applied. The isocyanurate core, being electron-deficient, can potentially act as an acceptor when combined with suitable donor molecules embedded in a polymer matrix. The formation and characteristics of exciplex emission would depend on the concentration of the donor and acceptor molecules, their relative orientation, and the polarity of the polymer matrix. chitose.ac.jp For instance, studies on other donor-acceptor systems in inert polymer films like poly(methyl methacrylate) (PMMA) have shown that the exciplex emission can be tuned by varying the molecular concentration. chitose.ac.jpvu.lt

The formation of excimers is also plausible for this compound in the solid state. Research on other aromatic compounds, such as pyrene (B120774) derivatives, has demonstrated that controlling intermolecular alignment in the solid film state can promote excimer emission. rsc.org Highly twisted molecular structures can lead to specific packing arrangements that favor the formation of excimers. rsc.org Given the non-planar structure of this compound, its solid-state packing could lead to regions where molecules are suitably arranged for excimer formation upon excitation. Studies on 1,3,5-triazine (B166579) derivatives have shown larger Stokes shifts in cast films compared to solutions, suggesting the formation of excimers in the solid state. researchgate.net

Table 1: Characteristics of Exciplex and Excimer Emission

| Feature | Exciplex | Excimer |

|---|---|---|

| Formation | Interaction between an excited donor molecule and a ground-state acceptor molecule. chitose.ac.jp | Interaction between an excited molecule and an identical ground-state molecule. d-nb.info |

| Emission Spectrum | Broad, unstructured, and red-shifted compared to monomer fluorescence. chitose.ac.jp | Broad, unstructured, and red-shifted compared to monomer fluorescence. d-nb.info |

| Ground State | Repulsive, leading to dissociation after emission. | Repulsive, leading to dissociation after emission. d-nb.info |

| Significance in OLEDs | Enables Thermally Activated Delayed Fluorescence (TADF) for high efficiency. chitose.ac.jp | Can be utilized for white light emission by combining with monomer emission. rsc.org |

Applications in Fluorescence Bio-imaging

Fluorescent probes are invaluable tools in biological imaging for visualizing cellular structures and processes with high spatial resolution. nih.gov While direct applications of this compound in fluorescence bio-imaging are not widely reported, its structural analogues, specifically derivatives of 1,3,5-triazine, have shown significant promise in this field. nih.govnih.gov These compounds are often used as scaffolds for building advanced fluorescent probes. nih.gov

The core structure of 1,3,5-triazine allows for the straightforward introduction of various functional groups at the 2, 4, and 6 positions, enabling the tuning of their photophysical properties. nih.gov For bio-imaging applications, key properties include high fluorescence quantum yield, large Stokes shift to minimize self-quenching, and good biocompatibility. nih.gov

Research has focused on developing 1,3,5-triazine derivatives as fluorescent probes for various biological applications:

Live Cell Imaging: Novel cross-linked polymeric nanoparticles containing a fluorescent 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (B6324422) monomer have been synthesized. These nanoparticles are water-dispersible, exhibit intense blue fluorescence, and have shown excellent biocompatibility, making them suitable for imaging living cells. nih.gov

Targeted Labeling: By incorporating specific functionalities, triazine-based fluorophores can be designed to target particular cellular components or biomolecules. For example, derivatives have been synthesized to target specific adenosine (B11128) receptors. mdpi.com

Two-Photon Fluorescence Imaging: Derivatives of N,N',N''-triphenylisocyanurates and related s-triazines have been investigated for their two-photon absorption (2PA) properties. mdpi.com Materials with large 2PA cross-sections are highly desirable for two-photon fluorescence microscopy, which offers deeper tissue penetration and reduced photodamage. mdpi.com While some isocyanurate analogues show good 2PA, related 2,4,6-triphenyl-s-triazines appear more promising for this application due to their larger two-photon brilliancy. mdpi.com

The potential of this compound itself as a fluorescent probe would depend on its intrinsic fluorescence properties and its ability to be functionalized for improved water solubility and targeting capabilities without significant loss of fluorescence.

Table 2: Promising 1,3,5-Triazine Derivatives in Bio-imaging

| Derivative Type | Application | Key Features |

|---|---|---|

| Cross-linked Polymeric Nanoparticles | Live cell imaging | Water-dispersible, intense blue fluorescence, biocompatible. nih.gov |

| Functionalized Triazines | Receptor targeting | Can be modified to bind to specific biological targets like adenosine receptors. mdpi.com |

| Extended s-Triazines | Two-photon fluorescence imaging | Large two-photon absorption cross-sections for deep tissue imaging. mdpi.com |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the non-covalent interactions that direct the self-assembly of molecules into well-defined, functional structures. wikipedia.org The trigonal symmetry and the presence of aromatic rings and polar carbonyl groups make this compound an interesting building block for supramolecular chemistry and crystal engineering.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org While there is limited direct research on this compound as a host or guest, its molecular structure suggests potential in this area. The phenyl groups can participate in π-π stacking and C-H···π interactions, while the carbonyl groups can act as hydrogen bond acceptors.

The trigonal shape of this compound is a recurring motif in host molecules designed for molecular recognition. For example, other trigonal molecules like 1,3,5-triarylbenzenes have been used to create porous networks capable of encapsulating guest molecules. mdpi.com The concept of using sterically geared 1,3,5-substituted benzenes to create facial segregation of functional groups is a design principle for developing receptor molecules for a variety of guests. nih.gov Given its defined shape, this compound could potentially form host-guest complexes with molecules that have complementary shapes and interaction sites.

Cocrystallization and Crystal Engineering

Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties. nih.gov Cocrystallization, the formation of a crystalline solid containing two or more different molecular entities in a stoichiometric ratio, is a powerful tool in this field. nih.gov

This compound has been successfully used in cocrystallization studies. A notable example is its cocrystallization with pentafluorophenol (B44920) (pfp). mostwiedzy.pl In this case, the nonplanar nature of the triphenyl isocyanurate molecule influences the resulting crystal packing, leading to a 3:2 (pfp:triphenylisocyanurate) stoichiometry. The packing is primarily governed by intermolecular O-H···O=C hydrogen bonding, differing from the layered structures observed with more planar trigonal molecules. acs.org

Another example is the formation of a 1:1:1 solvated complex between this compound, 1,3,5-trinitrobenzene (B165232) (TNB), and a benzene (B151609) solvent molecule. ias.ac.inresearchgate.net This demonstrates the ability of this compound to participate in charge-transfer interactions with an electron-acceptor molecule like TNB, while also accommodating a solvent molecule in the crystal lattice. ias.ac.in These studies highlight how the shape, size, and functional groups of this compound can be exploited to create complex, multi-component molecular solids. ias.ac.inresearchgate.net

Formation of Ordered Structures and Assemblies

The self-assembly of this compound into ordered structures is driven by a combination of non-covalent interactions. The interplay between these forces dictates the final supramolecular architecture.

In the cocrystal with pentafluorophenol, strong O-H···O=C hydrogen bonds are the primary drivers of the assembly. acs.org In the complex with 1,3,5-trinitrobenzene, π-π stacking interactions between the electron-rich phenyl rings of the isocyanurate and the electron-deficient rings of TNB are significant. ias.ac.in The ability to form different types of ordered structures based on the choice of co-former is a key aspect of its utility in supramolecular chemistry.

The trigonal symmetry of this compound makes it a candidate for forming porous organic molecular crystals through modular assembly. While not explicitly demonstrated for this compound, the principle of using shape-persistent organic molecules to create porous networks is well-established. The defined geometry of this compound could be leveraged to build such porous materials with potential applications in gas storage and separation.

Polymer Chemistry and Materials Science

The isocyanurate ring is a valuable structural motif in polymer chemistry, known for imparting excellent thermal stability and flame retardancy to materials. While cyanuric acid and its simpler derivatives are more commonly used, this compound also holds potential as a monomer or an additive in the synthesis of advanced polymers.

The rigid, thermally stable nature of the isocyanurate ring, combined with the bulky phenyl groups, can be expected to enhance the properties of polymers in which it is incorporated. Potential applications include:

High-Performance Polymers: Incorporation of the this compound unit into a polymer backbone could increase the glass transition temperature (Tg) and improve the thermal and dimensional stability of the resulting material.

Monomer for Polymerization: Although not as common as other isocyanurates, this compound could potentially be used as a monomer in certain polymerization reactions, provided it is functionalized with reactive groups. For example, other triazine derivatives are used to create porous polymers or as monomers in poly(aryl ether) synthesis. nih.govnih.gov

Crosslinking Agent: Triallyl isocyanurate, a related compound, is used as a crosslinking agent to enhance the properties of polymers. While this compound lacks the reactive allyl groups, functionalized versions could serve a similar purpose in creating crosslinked polymer networks with high thermal resistance.

The synthesis of polyisocyanates and the study of their polymerization and conformation are active areas of research, indicating the ongoing interest in isocyanurate-based polymers. acs.org The unique structure of this compound could be leveraged to create novel polymers with specific optical or electronic properties, building on the knowledge gained from studies of other functionalized triazines and isocyanurates. researchgate.netresearchgate.net

Crosslinking Agents and Co-monomers

The isocyanurate ring serves as a robust, thermally stable core for creating crosslinking agents and co-monomers used in polymer synthesis. While this compound itself is a stable trimer, its derivatives, particularly those with polymerizable groups like allyl functions, are widely employed.

A prime example is Triallyl isocyanurate (TAIC), a multifunctional olefin monomer. zjgyrchem.comechemi.com TAIC is utilized as a crosslinking agent or co-monomer in a wide array of thermoplastics, including polyethylene, polyvinyl chloride (PVC), and ethylene-vinyl acetate (B1210297) (EVA). zjgyrchem.com In these applications, it enhances properties such as heat resistance, chemical resistance, and mechanical strength. zjgyrchem.com For instance, when used as a crosslinking modifier for PVC, it improves the material's thermal and mechanical stability. It is also used to create ion-exchange resins with high strength, heat resistance, and resistance to oxidation. zjgyrchem.com

Furthermore, within polyurethane chemistry, the in-situ formation of polyisocyanurate (PIR) structures from excess diisocyanates effectively creates cross-links within the polymer matrix. tandfonline.comnih.gov These isocyanurate cross-links are significantly more stable than urethane (B1682113) linkages, contributing to a more rigid and thermally robust network. tandfonline.com The controlled trimerization of aliphatic isocyanates is a key method for producing isocyanurate cross-linkers specifically for high-performance polyurethane coatings. nih.gov

Applications in Polyurethanes (PIR Structures)

In the field of polyurethanes, the formation of isocyanurate structures is a critical strategy for creating high-performance materials known as polyisocyanurate (PIR) or poly(urethane-isocyanurate) polymers. tandfonline.comnih.gov These materials are produced when the isocyanate-to-polyol ratio is high (with an isocyanate index typically above 180), promoting the cyclotrimerization of excess isocyanate groups into stable isocyanurate rings. tandfonline.com

The resulting PIR polymer has a complex, highly cross-linked structure where isocyanurate rings act as rigid nodes, linked together by polyol chains. tandfonline.com This structure is fundamentally different from that of a standard polyurethane (PUR) and imparts superior properties. tandfonline.com